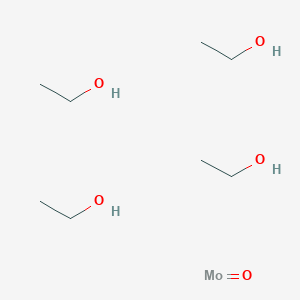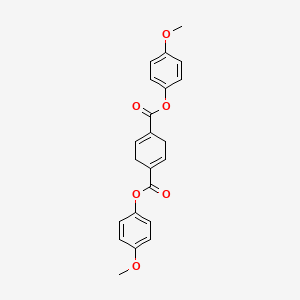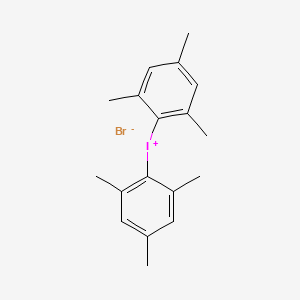![molecular formula C8H17AsN4O2 B14610346 2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate CAS No. 57344-70-4](/img/structure/B14610346.png)
2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate is a complex organoarsenic compound It is characterized by the presence of both arsenic and diazonium functional groups, which contribute to its unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of bis(dimethylamino)arsine with ethoxyethenone under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic oxides.
Reduction: The diazonium group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.
科学的研究の応用
2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The arsenic center can interact with thiol groups in proteins, potentially disrupting their activity and leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
1,2-Bis(dimethylarsino)benzene: Another organoarsenic compound with similar reactivity but different structural features.
Tris(dimethylamino)arsine: A related compound with three dimethylamino groups attached to arsenic.
Uniqueness
2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate is unique due to the presence of both diazonium and arsenic functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical transformations and applications.
特性
CAS番号 |
57344-70-4 |
|---|---|
分子式 |
C8H17AsN4O2 |
分子量 |
276.17 g/mol |
IUPAC名 |
ethyl 2-[bis(dimethylamino)arsanyl]-2-diazoacetate |
InChI |
InChI=1S/C8H17AsN4O2/c1-6-15-8(14)7(11-10)9(12(2)3)13(4)5/h6H2,1-5H3 |
InChIキー |
HGIHZOATHWEVHS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=[N+]=[N-])[As](N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


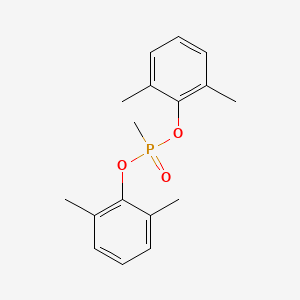
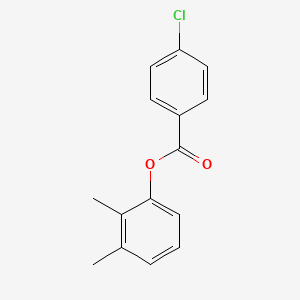
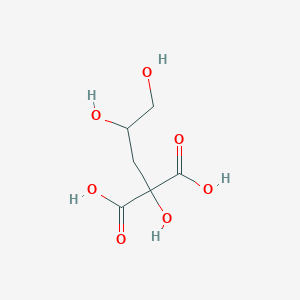
![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
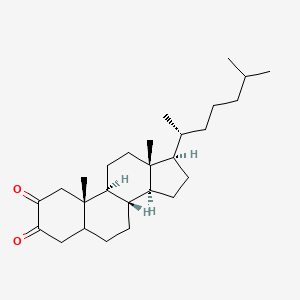
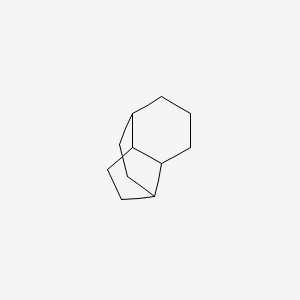
![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)
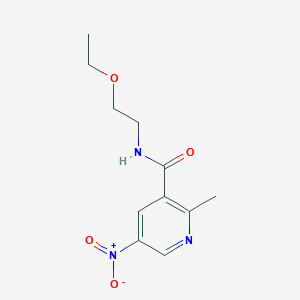
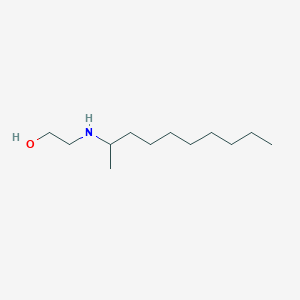
![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)
